molecular formula C10H9Br2N3O B2887731 3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide CAS No. 1797124-94-7

3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide

Cat. No.: B2887731
CAS No.: 1797124-94-7
M. Wt: 347.01
InChI Key: JAPIKIFPIFMQSK-UHFFFAOYSA-N
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Description

3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring, a cyano group attached to a propyl chain, and a carboxamide group at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide typically involves the following steps:

    Bromination: The starting material, pyridine-2-carboxamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 3rd and 5th positions of the pyridine ring.

    Cyanoalkylation: The brominated intermediate is then reacted with a cyanoalkylating agent, such as 1-cyanopropyl bromide, under basic conditions to introduce the cyano group attached to the propyl chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity. Large-scale production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The carboxamide group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

    Substitution: Products with different functional groups replacing the bromine atoms.

    Reduction: Products with an amine group replacing the cyano group.

    Oxidation: Products with a carboxylic acid group replacing the carboxamide group.

Scientific Research Applications

3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atoms and cyano group contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide
  • 3,5-dibromo-N-(1-cyanoethyl)pyridine-2-carboxamide
  • 3,5-dibromo-N-(1-cyanobutyl)pyridine-2-carboxamide

Uniqueness

3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both bromine atoms and a cyano group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N3O/c1-2-7(4-13)15-10(16)9-8(12)3-6(11)5-14-9/h3,5,7H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPIKIFPIFMQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=C(C=C(C=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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